Serpin B9-IN-1

Description

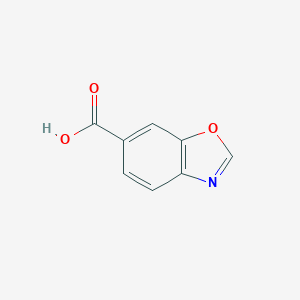

The exact mass of the compound Benzo[d]oxazole-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNTUFQKHQMLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623810 | |

| Record name | 1,3-Benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154235-77-5 | |

| Record name | 1,3-Benzoxazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazole-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Serpin B9-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serpin B9 (protease inhibitor 9, PI-9) is a key intracellular inhibitor of Granzyme B (GzmB), a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. By neutralizing GzmB, Serpin B9 allows cancer cells to evade immune surveillance, making it a compelling target for therapeutic intervention. Serpin B9-IN-1 (also known as BTCA) is a specific small molecule inhibitor of Serpin B9. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its role in the broader context of the Serpin B9-Granzyme B signaling pathway, available quantitative data, and detailed experimental protocols relevant to its study.

The Core Mechanism: Inhibiting the Inhibitor

The fundamental mechanism of action of this compound is the direct inhibition of Serpin B9.[1] Serpins, including Serpin B9, employ a unique suicide substrate inhibition mechanism.[2] They present a reactive center loop (RCL) to their target protease, which the protease cleaves. This cleavage triggers a significant conformational change in the serpin, causing it to covalently trap and irreversibly inactivate the protease.[2]

Serpin B9 specifically targets and inhibits Granzyme B, a critical component of the cytotoxic lymphocyte-mediated cell death pathway.[3] In cancer cells that overexpress Serpin B9, this inhibitory activity effectively shields them from GzmB-induced apoptosis, thereby promoting tumor survival and immune evasion.[4]

This compound functions by binding to Serpin B9, preventing it from interacting with and inhibiting Granzyme B. While the precise binding site and mode of inhibition for this compound are not yet fully elucidated in publicly available literature, the outcome is the restoration of Granzyme B's cytotoxic activity within the target cell. This leads to the downstream activation of caspases and ultimately, apoptosis.

Signaling Pathway and Experimental Workflow

The interplay between Serpin B9, Granzyme B, and this compound can be visualized as a signaling cascade.

Caption: this compound inhibits Serpin B9, restoring Granzyme B-mediated apoptosis.

An experimental workflow to assess the efficacy of a Serpin B9 inhibitor involves a series of in vitro assays.

Caption: A typical workflow for characterizing Serpin B9 inhibitors.

Quantitative Data

While a specific IC50 value for this compound (BTCA) is not consistently reported in publicly available scientific literature, its in vivo efficacy has been documented. The following table summarizes the available quantitative data.

| Compound | Target | Assay Type | Organism | Dosage | Effect | Reference |

| This compound (BTCA) | Serpin B9 | In Vivo | Mouse | 50 mg/kg/d (i.p. for 14 d) | Reduced survival and metastasis of LLC1-BM3 lung cancer cells in a bone metastasis model. | [1] |

| This compound (BTCA) | Serpin B9 | In Vivo | Mouse | 300 μg/d (i.p. for 14 d) | Delayed the average time to bone metastasis in the LLC1-BM3 cell group. | [1] |

| Compound 3034 | Serpin B9 | In Vitro | Human | 200 μM | Induced Granzyme B-mediated apoptosis in B16 melanoma cells. | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of Serpin B9 inhibitors. The following are representative methodologies for key assays.

Biochemical Granzyme B Inhibition Assay (Adaptable for Serpin B9 Inhibitor Screening)

This assay measures the ability of a compound to inhibit Serpin B9, thereby allowing Granzyme B to cleave a substrate.

Materials:

-

Recombinant human Serpin B9

-

Recombinant human Granzyme B

-

Granzyme B substrate (e.g., Ac-IETD-pNA or a fluorogenic equivalent)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% Glycerol, 10 mM DTT)

-

96-well microplate (clear for colorimetric, black for fluorometric)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve a range of desired concentrations.

-

Pre-incubation: In a 96-well plate, add a fixed concentration of recombinant human Serpin B9 to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding to Serpin B9.

-

Granzyme B Addition: Add a fixed concentration of recombinant human Granzyme B to all wells.

-

Incubate for a further defined period (e.g., 15 minutes) at 37°C to allow Serpin B9 to inhibit Granzyme B in the absence of the test inhibitor.

-

Substrate Addition: Initiate the reaction by adding the Granzyme B substrate to each well.

-

Measurement: Immediately measure the absorbance (at 405 nm for pNA substrates) or fluorescence in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Cellular Cytotoxicity Assay

This assay determines the ability of a Serpin B9 inhibitor to sensitize target cells to killing by cytotoxic lymphocytes.

Materials:

-

Target cells expressing Serpin B9 (e.g., a cancer cell line)

-

Effector cells (e.g., human NK cells or activated CTLs)

-

This compound

-

Cell culture medium

-

Cytotoxicity detection kit (e.g., LDH release assay or a fluorescent live/dead cell stain)

-

96-well cell culture plate

Procedure:

-

Cell Plating: Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the target cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Co-culture: Add the effector cells to the wells containing the treated target cells at a specific effector-to-target (E:T) ratio.

-

Incubation: Co-culture the cells for a period sufficient to induce cytotoxicity (e.g., 4-16 hours).

-

Cytotoxicity Measurement: Measure cell death using a chosen method. For an LDH assay, collect the supernatant and measure LDH release according to the manufacturer's protocol. For fluorescent staining, stain the cells and analyze using a fluorescence microscope or plate reader.

-

Data Analysis: Calculate the percentage of specific lysis for each condition and determine the effect of this compound on sensitizing target cells to effector cell-mediated killing.

Conclusion

This compound represents a promising strategy to counteract a key immune evasion mechanism in cancer. By inhibiting Serpin B9, it unleashes the apoptotic potential of Granzyme B within tumor cells, potentially enhancing the efficacy of immunotherapies. Further research to precisely define its binding characteristics and in vivo performance will be critical for its clinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel Serpin B9 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serpin B9 is Highly Expressed in Lung Adenocarcinoma and is Associated with Progression-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Tumor Killing and Immunotherapy through Anti-SerpinB9 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Function and Inhibition of Serpin B9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Serpin B9, also known as Protease Inhibitor 9 (PI-9), is a critical intracellular inhibitor of Granzyme B (GzmB), a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells. By neutralizing GzmB, Serpin B9 plays a pivotal role in protecting immune cells from self-inflicted damage during an immune response. However, its overexpression in tumor cells is a significant mechanism of immune evasion, allowing cancer cells to resist CTL and NK cell-mediated killing. Serpin B9-IN-1 is a specific small molecule inhibitor of Serpin B9, which has shown potential in preclinical models to counteract this resistance and enhance anti-tumor immunity. This guide provides an in-depth overview of the function of Serpin B9, the role of its inhibitor this compound, and relevant experimental methodologies.

The Critical Role of Serpin B9 in Cellular Homeostasis and Immune Evasion

Serpin B9 is a member of the serine protease inhibitor (serpin) superfamily, characterized by a conserved tertiary structure that allows for the irreversible inhibition of their target proteases.[1] The primary and most well-characterized function of Serpin B9 is the potent inhibition of Granzyme B.[2]

Mechanism of Action of Serpin B9:

Serpin B9 acts as a "suicide substrate" for Granzyme B. The process involves the cleavage of the reactive center loop (RCL) of Serpin B9 by Granzyme B. This cleavage event triggers a rapid and dramatic conformational change in the serpin, causing it to covalently bind to the protease. The resulting complex is inactive and targeted for degradation.[1]

Physiological and Pathophysiological Functions:

-

Cytoprotection of Immune Cells: During an immune response, CTLs and NK cells release Granzyme B to eliminate infected or malignant cells. Serpin B9, present in the cytoplasm of these immune cells, acts as a safeguard, neutralizing any Granzyme B that may leak into their own cytosol, thus preventing self-induced apoptosis.[3]

-

Immune Privilege: Serpin B9 is expressed in immune-privileged sites, such as the eye, testis, and placenta, where it is thought to contribute to the protection of these tissues from immune-mediated damage.

-

Cancer Immune Evasion: Many cancer cells upregulate the expression of Serpin B9 to evade destruction by the immune system.[4] By inhibiting Granzyme B delivered by CTLs and NK cells, tumor cells can resist apoptosis and continue to proliferate.[4][5] High expression of Serpin B9 in some cancers correlates with a poor prognosis and resistance to immunotherapy.[4]

-

Inhibition of Other Proteases: Besides Granzyme B, Serpin B9 has been shown to inhibit other proteases, including caspase-1, which is involved in the processing of the pro-inflammatory cytokines IL-1β and IL-18.[3]

This compound: A Specific Inhibitor of Serpin B9

This compound (also known as BTCA) is a small molecule compound identified as a specific inhibitor of Serpin B9.[6] Its development offers a therapeutic strategy to counteract the immune-evasive mechanism of Serpin B9-overexpressing tumors.

Function and Mechanism of Action:

This compound directly targets and inhibits the function of Serpin B9.[6] While the precise molecular mechanism of inhibition has not been extensively detailed in publicly available literature, it is understood to disrupt the ability of Serpin B9 to neutralize Granzyme B. By inhibiting Serpin B9, this compound restores the cytotoxic activity of Granzyme B within tumor cells, rendering them susceptible to immune-mediated killing.

Quantitative Data

Quantitative data on the in vitro potency of this compound, such as IC50 or Ki values, are not currently available in the public domain. However, in vivo studies have demonstrated its efficacy in animal models.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Lung Cancer Bone Metastasis [6]

| Parameter | Treatment Group | Dosage | Administration Route | Duration | Outcome |

| Survival Rate and Metastasis Proportion | LLC1-BM3 injected into the tail artery | 50 mg/kg/d | Intraperitoneal (ip) | 14 days | Effectively reduced the survival rate and metastasis proportion of metastatic cancer cells. |

| Time to Bone Metastasis | LLC1-BM3 cell group | 300 μg/d | Intraperitoneal (ip) | 14 days | Effectively delayed the average time to bone metastasis. |

Experimental Protocols

4.1. In Vitro Granzyme B Inhibition Assay (General Protocol)

This assay is designed to screen for and characterize inhibitors of Serpin B9.

-

Reagents and Materials:

-

Recombinant human Granzyme B.

-

A fluorogenic Granzyme B substrate (e.g., Ac-IETD-AFC).

-

Assay buffer (e.g., HEPES buffer, pH 7.4, containing salts and a reducing agent).

-

Test compound (e.g., this compound).

-

96-well black microplates.

-

Fluorescence plate reader.

-

Procedure:

-

Prepare a solution of recombinant Serpin B9 in the assay buffer.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the Serpin B9 solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a pre-warmed solution of Granzyme B.

-

Immediately add the fluorogenic Granzyme B substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the Granzyme B activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

4.2. Cellular Apoptosis Assay

This assay assesses the ability of a Serpin B9 inhibitor to sensitize cancer cells to CTL or NK cell-mediated killing.

-

Cell Lines:

-

A target cancer cell line known to express Serpin B9 (e.g., various melanoma or lymphoma cell lines).[4]

-

An effector cell line (e.g., human NK-92 cells or activated primary human CTLs).

-

-

Procedure:

-

Culture the target cancer cells in the presence of various concentrations of the Serpin B9 inhibitor for a specified period (e.g., 24 hours).

-

Co-culture the pre-treated target cells with the effector cells at a specific effector-to-target (E:T) ratio.

-

After the co-incubation period (e.g., 4-24 hours), harvest the cells.

-

Stain the cells with fluorescently labeled antibodies to distinguish between target and effector cells (e.g., using a target-specific marker).

-

Stain the cells with markers of apoptosis, such as Annexin V and a viability dye (e.g., Propidium Iodide or DAPI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic target cells. An increase in apoptosis in the presence of the inhibitor indicates its efficacy.[5]

-

Signaling Pathways and Experimental Workflows

Diagrams:

Caption: Granzyme B-mediated apoptosis pathway and its regulation by Serpin B9 and this compound.

Caption: A generalized workflow for the discovery and validation of Serpin B9 inhibitors.

References

- 1. Recombinant Human SERPINB9/PI-9 Protein (Human Cells, His Tag) - Elabscience® [elabscience.com]

- 2. SERPINB9 - Wikipedia [en.wikipedia.org]

- 3. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cusabio.com [cusabio.com]

- 8. mybiosource.com [mybiosource.com]

Serpin B9-IN-1: A Technical Guide to the Inhibition of the Granzyme B Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serpin B9 (intracellular serine protease inhibitor 9, also known as PI-9) is a critical endogenous inhibitor of granzyme B (GzmB), a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells.[1][2] By neutralizing GzmB, Serpin B9 protects immune cells from self-inflicted damage and can be exploited by tumor cells to evade immune surveillance.[1][2] The development of small molecule inhibitors targeting Serpin B9, such as Serpin B9-IN-1, presents a promising therapeutic strategy to enhance anti-tumor immunity.[3]

This technical guide provides a comprehensive overview of this compound as a granzyme B pathway inhibitor, detailing its mechanism of action, experimental protocols, and available quantitative data.

Mechanism of Action: The Granzyme B Apoptosis Pathway and Its Inhibition

Granzyme B is a key effector molecule in cell-mediated cytotoxicity. Upon release from cytotoxic granules of CTLs and NK cells, and with the aid of perforin, GzmB enters the cytoplasm of target cells and initiates apoptosis through multiple pathways:

-

Caspase-Dependent Pathway: GzmB directly cleaves and activates effector caspases, such as caspase-3 and caspase-7, as well as the initiator caspase-8.[3][4] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[4]

-

Mitochondrial (Intrinsic) Pathway: GzmB can cleave the BH3-only protein Bid to its truncated form, tBid.[3] tBid translocates to the mitochondria, inducing the release of cytochrome c, which in turn activates the apoptosome and subsequently caspase-9 and the caspase cascade.[3]

Serpin B9 acts as a "suicide substrate" inhibitor of GzmB. It forms a stable, covalent complex with GzmB, effectively trapping and inactivating the protease, thereby preventing it from cleaving its downstream targets and initiating apoptosis.[1]

This compound is a small molecule inhibitor designed to disrupt the function of Serpin B9. By inhibiting Serpin B9, this compound allows granzyme B to remain active within the target cell, leading to the successful induction of apoptosis. This mechanism is particularly relevant in tumor cells that overexpress Serpin B9 as a means of immune escape.

Data Presentation: Quantitative Analysis of this compound

While a specific IC50 or Ki value for the direct enzymatic inhibition of Serpin B9 by this compound (also known as BTCA or compound 3034) is not publicly available in the reviewed literature, the following table summarizes the concentrations and dosages used in key published experiments.

| Parameter | Value | Cell Line / Model | Assay Type | Source |

| In Vitro Concentration | 200 µM | B16 melanoma cells | Caspase-3 Activity Assay | |

| In Vivo Dosage | 300 µ g/day | Mouse model of melanoma | Intraperitoneal injection | |

| In Vivo Dosage | 50 mg/kg/day | Mouse model of lung cancer bone metastasis | Intraperitoneal injection |

Experimental Protocols

Detailed methodologies for key experiments involving the evaluation of Serpin B9 inhibitors are provided below.

Fluorometric Granzyme B Activity Assay

This assay is used to measure the enzymatic activity of granzyme B in the presence of an inhibitor.

Materials:

-

Purified recombinant granzyme B

-

This compound (or other inhibitors)

-

Fluorogenic granzyme B substrate (e.g., Ac-IETD-AFC)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol)

-

96-well black microplate

-

Fluorometer with excitation at ~400 nm and emission at ~505 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add 50 µL of assay buffer to each well.

-

Add 10 µL of this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

Add 20 µL of purified granzyme B to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the granzyme B substrate solution to each well.

-

Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of this compound and, if possible, determine the IC50 value.

Cell-Based Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a downstream effector of granzyme B, in cells treated with an apoptosis-inducing stimulus and a Serpin B9 inhibitor.

Materials:

-

Target cells (e.g., tumor cell line)

-

Effector cells (e.g., NK cells or CTLs) or a method to deliver granzyme B (e.g., perforin, streptolysin O)

-

This compound

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric)

-

Cell Lysis Buffer

-

Assay Buffer

-

96-well plate (clear for colorimetric, black for fluorometric)

-

Spectrophotometer (405 nm) or fluorometer (Ex: ~400 nm, Em: ~505 nm)

Procedure:

-

Seed target cells in a 96-well plate.

-

Pre-treat the target cells with various concentrations of this compound for 1-2 hours.

-

Induce apoptosis by co-culturing with effector cells or by delivering granzyme B. Include appropriate controls (untreated cells, cells with effector cells/granzyme B only).

-

After the desired incubation period, lyse the cells by adding cell lysis buffer and incubating on ice.

-

Centrifuge the plate to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new 96-well plate.

-

Add the caspase-3 substrate and assay buffer to each well.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence.

-

Compare the caspase-3 activity in this compound-treated samples to the control to determine the extent of inhibition of the granzyme B pathway.

GranToxiLux Assay for Granzyme B Activity in Live Cells

This flow cytometry-based assay measures the activity of granzyme B delivered into live target cells.

Materials:

-

GranToxiLux Kit (or equivalent components: target cell labeling dye, cell-permeable granzyme B substrate)

-

Target cells

-

Effector cells

-

This compound

-

Flow cytometer

Procedure:

-

Label the target cells with a fluorescent dye (e.g., TFL4) according to the manufacturer's protocol.

-

Wash and resuspend the labeled target cells.

-

Pre-treat the target cells with various concentrations of this compound.

-

Co-culture the pre-treated target cells with effector cells at an appropriate effector-to-target ratio.

-

Add the cell-permeable fluorogenic granzyme B substrate to the co-culture.

-

Incubate for the desired period (typically 1-2 hours) at 37°C.

-

Wash the cells and resuspend in an appropriate buffer for flow cytometry.

-

Analyze the samples on a flow cytometer, gating on the labeled target cells.

-

Quantify the fluorescence of the cleaved granzyme B substrate within the target cell population to determine the level of granzyme B activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Small-molecule modulators of serine protease inhibitor proteins (serpins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Frontiers | The biological function of Serpinb9 and Serpinb9-based therapy [frontiersin.org]

- 4. Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9 - PMC [pmc.ncbi.nlm.nih.gov]

Serpin B9-IN-1: A Technical Guide to a Novel Immunomodulatory Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serpin B9 (Serine Protease Inhibitor, clade B, member 9) is a key intracellular inhibitor of Granzyme B (GzB), a serine protease crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. By neutralizing GzB, Serpin B9 allows cancer cells to evade immune surveillance, promoting tumor growth and metastasis. Serpin B9-IN-1, also known as BTCA and compound 3034, has emerged as a promising small molecule inhibitor of Serpin B9. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, consolidating available data to support further research and development efforts in the field of oncology and immunology.

Introduction: The Rationale for Targeting Serpin B9

Cancer immunotherapy has revolutionized the treatment landscape for many malignancies. A primary mechanism of anti-tumor immunity involves the recognition and elimination of cancer cells by CTLs and NK cells. These immune cells release cytotoxic granules containing perforin and granzymes, with Granzyme B being a potent inducer of apoptosis in target cells. However, many tumor cells have developed mechanisms to resist this immune attack. One such mechanism is the overexpression of Serpin B9.

Serpin B9 acts as a "suicide" substrate for GzB, forming a covalent complex that irreversibly inactivates the protease. This intracellular shield protects cancer cells from GzB-mediated killing, thereby promoting their survival and proliferation. Elevated levels of Serpin B9 have been observed in various cancers, including melanoma, breast cancer, and lung cancer, and are often associated with a poor prognosis. Therefore, the inhibition of Serpin B9 presents a compelling therapeutic strategy to restore the cytotoxic function of immune cells and enhance the efficacy of cancer immunotherapies.

Discovery and Physicochemical Properties of this compound

This compound was identified as a specific inhibitor of Serpin B9. Its discovery provides a valuable tool to probe the function of Serpin B9 and a potential therapeutic agent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 1,3-benzoxazole-6-carboxylic acid |

| Synonyms | This compound, BTCA, Compound 3034 |

| CAS Number | 154235-77-5 |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Light brown to brown solid |

| Purity | ≥97.0% |

Mechanism of Action

This compound functions by specifically targeting and inhibiting the activity of Serpin B9. By doing so, it prevents the neutralization of Granzyme B within tumor cells. This leads to an accumulation of active GzB, which can then initiate the apoptotic cascade, resulting in cancer cell death.

Preclinical Development and Efficacy

Preclinical studies have demonstrated the potential of this compound as an anti-cancer agent. In vivo studies in mouse models of various cancers have shown significant anti-tumor activity.

In Vivo Efficacy

Table 2: Summary of In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Dosing Regimen | Outcome | Citation |

| Lung Cancer Bone Metastasis | Mouse | 50 mg/kg/day, intraperitoneal, for 14 days | Reduced survival rate and metastasis proportion of cancer cells. | [1] |

| Lung Cancer Bone Metastasis | Mouse | 300 µ g/day , intraperitoneal, for 14 days | Delayed the average time to bone metastasis. | [1] |

These studies highlight the ability of this compound to not only inhibit primary tumor growth but also to control metastatic spread, a major cause of cancer-related mortality.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols based on the available information.

In Vivo Efficacy Study in a Mouse Model of Bone Metastasis

Objective: To evaluate the effect of this compound on the formation of bone metastases.

Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar).

Tumor Cell Line: A cancer cell line with a propensity for bone metastasis (e.g., a luciferase-expressing line for in vivo imaging).

Experimental Groups:

-

Vehicle Control (e.g., DMSO, PEG300/PEG400, Tween 80 in saline)

-

This compound (e.g., 50 mg/kg/day)

Procedure:

-

Culture and prepare the tumor cell line for injection.

-

Inject tumor cells into the mice (e.g., via intracardiac or tail vein injection) to induce bone metastasis.

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control daily via intraperitoneal injection for the specified duration (e.g., 14 days).

-

Monitor tumor growth and metastasis formation using in vivo imaging (e.g., bioluminescence imaging) at regular intervals.

-

At the end of the study, sacrifice the animals and collect relevant tissues (e.g., long bones, lungs) for histological analysis (e.g., H&E staining, immunohistochemistry for tumor markers) to confirm and quantify metastatic burden.

-

Analyze data for statistical significance.

Future Directions and Conclusion

The discovery and initial development of this compound represent a significant step forward in targeting a key mechanism of tumor immune evasion. The preclinical data are promising, suggesting that this small molecule inhibitor could be a valuable addition to the arsenal of cancer immunotherapies.

Key areas for future research include:

-

Quantitative Inhibitory Activity: Determination of the IC50 and Ki values of this compound against Serpin B9 is critical for understanding its potency and for guiding further optimization.

-

Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its pharmacodynamic effects on Serpin B9 and Granzyme B in vivo, are necessary.

-

Combination Therapies: Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies), could lead to more effective treatment strategies.

-

Clinical Development: The progression of this compound or optimized analogs into clinical trials is the ultimate goal to assess its safety and efficacy in cancer patients.

References

Serpin B9 as a Therapeutic Target: A Technical Overview of its Inhibition and the Emerging Landscape of Small Molecule Modulators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serine protease inhibitor B9 (Serpin B9), also known as protease inhibitor 9 (PI-9), has emerged as a compelling target for therapeutic intervention, particularly in the realm of oncology. As a potent endogenous inhibitor of Granzyme B (GzmB), a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis, Serpin B9 is frequently overexpressed in tumor cells, enabling them to evade immune surveillance.[1][2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship of Serpin B9 inhibitors, with a focus on the available data for the small molecule inhibitor Serpin B9-IN-1 (also known as BTCA). Due to the limited publicly available data on a broad range of analogs, this document will focus on the foundational principles of Serpin B9 inhibition, its biological context, and the known characteristics of emerging inhibitors.

The Serpin B9-Granzyme B Axis: A Critical Checkpoint in Anti-Tumor Immunity

Serpin B9 is a member of the ovalbumin-like serpin (ov-serpin) subfamily, which are primarily intracellular proteins.[5] Its primary physiological role is to protect cells from apoptosis induced by GzmB.[1][6] GzmB, a serine protease, is released by cytotoxic lymphocytes into the cytoplasm of target cells, where it initiates a caspase-dependent apoptotic cascade.[1] By irreversibly inhibiting GzmB, Serpin B9 acts as a crucial cytoprotective mechanism.[1][2]

However, in the context of cancer, this protective function is co-opted by malignant cells to resist immune-mediated killing.[2][3][4] Elevated levels of Serpin B9 in various tumor types have been correlated with poor prognosis and resistance to immunotherapy, including CAR T-cell therapy.[7][8] Therefore, the development of small molecule inhibitors that can specifically block the activity of Serpin B9 is a promising strategy to restore the cytotoxic efficacy of immune cells against tumors.

Signaling Pathway of Granzyme B-Mediated Apoptosis and Serpin B9 Inhibition

Caption: Granzyme B pathway and Serpin B9's inhibitory role.

Structure of Serpin B9 and a Novel Targeting Opportunity

Recent crystallographic studies of human Serpin B9 have provided crucial insights into its structure, revealing a potential avenue for the development of small-molecule inhibitors. The structure shows that Serpin B9 adopts a conserved serpin fold with a reactive center loop (RCL) that acts as a "bait" for its target protease, GzmB.[9][10][11] A notable feature of the Serpin B9 structure is a significant structural deviation around helix D, which creates a larger surface cavity compared to other serpins.[9][10][11][12] This unique pocket presents a promising target for the design of specific allosteric inhibitors.

Known Small Molecule Inhibitors of Serpin B9

While the field of Serpin B9 inhibitor development is still in its early stages, a few small molecules have been identified.

This compound (BTCA)

This compound, also known as BTCA, is a commercially available inhibitor of Serpin B9.[13]

Chemical Structure:

-

Compound Name: this compound (BTCA)

-

CAS Number: 154235-77-5

-

Chemical Formula: C₁₄H₈Br₂O₃

-

Molecular Weight: 399.02 g/mol

-

Structure:

Quantitative Data:

At present, detailed quantitative data such as IC50 or Ki values for this compound are not widely available in peer-reviewed literature. The primary information comes from its application in a preclinical cancer model.

| Compound | Dosing Regimen (in vivo) | Model | Outcome | Reference |

| This compound (BTCA) | 50 mg/kg/day; i.p.; 14 days | Mouse model of lung cancer bone metastasis (LLC1-BM3 cells) | Reduced survival and metastasis of cancer cells. | [13] |

| This compound (BTCA) | 300 µ g/day ; i.p.; 14 days | Mouse model of lung cancer bone metastasis (LLC1-BM3 cells) | Delayed the average time to bone metastasis. | [13] |

Compound 3034

Another small molecule inhibitor, designated as "compound 3034," has been identified through in vitro screening. This compound has been shown to effectively inhibit the growth of melanoma, breast cancer, kidney, and lung cancer in vivo.[1] However, the chemical structure and detailed pharmacological data for compound 3034 are not yet publicly disclosed.

Experimental Protocols for Evaluating Serpin B9 Inhibition

The development of Serpin B9 inhibitors relies on a series of robust in vitro and in vivo assays to determine their efficacy and mechanism of action.

In Vitro Granzyme B Inhibition Assay

This assay is fundamental to assess the direct inhibitory effect of a compound on Serpin B9's ability to neutralize GzmB activity.

Methodology:

-

Reagents: Recombinant human Serpin B9, recombinant human Granzyme B, a fluorogenic GzmB substrate (e.g., Ac-IETD-AFC).

-

Procedure: a. Pre-incubate a fixed concentration of recombinant Serpin B9 with varying concentrations of the test inhibitor for a specified period (e.g., 30 minutes) at 37°C in an appropriate assay buffer. b. Initiate the enzymatic reaction by adding a fixed concentration of recombinant Granzyme B. c. After a brief incubation (e.g., 10 minutes), add the fluorogenic GzmB substrate. d. Monitor the fluorescence signal over time using a plate reader. The rate of substrate cleavage is proportional to the residual GzmB activity.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of an inhibitor to Serpin B9 within a cellular context.

Methodology:

-

Cell Culture: Use a cell line that endogenously expresses or is engineered to overexpress Serpin B9.

-

Treatment: Treat the cells with the test inhibitor or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble Serpin B9 at each temperature point by Western blotting.

-

Data Analysis: A binding inhibitor will stabilize the protein, leading to a higher melting temperature (a shift in the melting curve).

In Vivo Tumor Models

To evaluate the therapeutic potential of Serpin B9 inhibitors, various preclinical tumor models are employed.

Methodology (Example using a syngeneic mouse model):

-

Animal Model: Use immunocompetent mice (e.g., C57BL/6).

-

Tumor Cell Implantation: Subcutaneously or orthotopically implant a syngeneic tumor cell line (e.g., B16 melanoma, LLC1 lung carcinoma) that expresses Serpin B9.

-

Treatment: Once tumors are established, administer the test inhibitor or vehicle control via a relevant route (e.g., intraperitoneal, oral).

-

Monitoring: Monitor tumor growth over time using caliper measurements. Overall survival is also a key endpoint.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess target engagement (e.g., by measuring the levels of cleaved caspases or other apoptosis markers) and to analyze the tumor immune microenvironment by flow cytometry or immunohistochemistry.

Experimental Workflow for Serpin B9 Inhibitor Discovery and Validation

Caption: A typical workflow for Serpin B9 inhibitor development.

Future Directions and Conclusion

The inhibition of Serpin B9 represents a novel and promising strategy in cancer immunotherapy. The identification of the small molecule inhibitor this compound (BTCA) and the reported efficacy of "compound 3034" provide a strong rationale for the continued exploration of this target. The elucidation of the Serpin B9 crystal structure, particularly the discovery of a unique pocket near helix D, offers a significant opportunity for structure-based drug design.

Future efforts in this field will likely focus on:

-

Discovery of Novel Scaffolds: Expanding the chemical space of Serpin B9 inhibitors beyond the currently known compounds.

-

Detailed Structure-Activity Relationship Studies: Synthesizing and testing analogs of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of Serpin B9 inhibitors with other immunotherapies, such as checkpoint inhibitors and CAR T-cell therapy.

References

- 1. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Overview of serpin B9 and its roles in cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Direct Tumor Killing and Immunotherapy through Anti-SerpinB9 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biological function of Serpinb9 and Serpinb9-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystallization and crystallographic studies of human serine protease inhibitor (serpin) B9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SERPINB9 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. medchemexpress.com [medchemexpress.com]

Serpin B9-IN-1: A Technical Guide to Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serpin B9 (SB9), an endogenous inhibitor of Granzyme B (GrB), plays a critical role in protecting cells from GrB-mediated apoptosis. This protective mechanism, however, can be exploited by cancer cells to evade immune surveillance. Serpin B9-IN-1 (also known as BTCA) is a specific, cell-permeable inhibitor of Serpin B9, representing a promising therapeutic agent to counteract this immune evasion. This technical guide provides a comprehensive overview of the target binding of this compound, its mechanism of action, and detailed experimental protocols for its characterization. While specific quantitative binding kinetics for this compound are not publicly available, this document outlines the established methodologies for determining such parameters.

Introduction

Serpin B9, a member of the serine protease inhibitor (serpin) superfamily, is the only known endogenous human inhibitor of Granzyme B, a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis. By forming a stable, covalent complex with Granzyme B, Serpin B9 effectively neutralizes its pro-apoptotic activity.[1] This protective role is crucial for immune cells to prevent self-inflicted damage. However, the overexpression of Serpin B9 in various tumor types has been linked to immune escape and poor prognosis.[2]

This compound (BTCA) has been identified as a specific inhibitor of Serpin B9.[3] By inhibiting Serpin B9, this small molecule can restore the cytotoxic potential of Granzyme B within tumor cells, thereby rendering them susceptible to immune attack. This guide details the interaction between this compound and its target, providing researchers with the necessary information to investigate its therapeutic potential.

Target Binding and Mechanism of Action

The primary target of this compound is Serpin B9. The established mechanism for serpin-mediated protease inhibition involves a "suicide substrate" mechanism. The serpin presents a reactive center loop (RCL) to the protease, mimicking a natural substrate. Upon cleavage of the RCL by the protease, the serpin undergoes a rapid and dramatic conformational change, trapping the protease in a stable, inactive covalent complex.

This compound is believed to interfere with this interaction, preventing Serpin B9 from effectively inhibiting Granzyme B. The precise mechanism of inhibition by this compound has not been fully elucidated in publicly available literature but is likely to involve one of the following:

-

Allosteric Modulation: Binding to a site on Serpin B9 distinct from the RCL, inducing a conformational change that prevents its interaction with Granzyme B.

-

Competitive Inhibition: Competing with Granzyme B for binding to the RCL of Serpin B9.

Signaling Pathway

The interaction between Granzyme B and Serpin B9, and the intervention by this compound, can be visualized as follows:

Quantitative Data

As of the latest available information, specific quantitative binding data such as Ki, Kd, or IC50 values for this compound are not publicly documented. Commercial suppliers have indicated the existence of an IC50 value for Serpin B9 inhibition, but the numerical data has not been disclosed.[4]

For comparative purposes, this section provides a template for how such data should be presented once available.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Value | Target | Assay Conditions | Reference |

| IC50 | Data not available | Human Serpin B9 | Specify buffer, temperature, etc. | Citation |

| Ki | Data not available | Human Serpin B9 | Specify buffer, temperature, etc. | Citation |

| Kd | Data not available | Human Serpin B9 | Specify buffer, temperature, etc. | Citation |

Table 2: Kinetic Parameters of this compound

| Parameter | Value | Target | Assay Conditions | Reference |

| kon (M-1s-1) | Data not available | Human Serpin B9 | Specify buffer, temperature, etc. | Citation |

| koff (s-1) | Data not available | Human Serpin B9 | Specify buffer, temperature, etc. | Citation |

Experimental Protocols

The following sections detail the methodologies for key experiments to characterize the binding and inhibitory activity of this compound.

Granzyme B Inhibition Assay (Fluorometric)

This assay is designed to measure the enzymatic activity of Granzyme B and can be adapted to determine the IC50 of an inhibitor like this compound. The principle is based on the cleavage of a fluorogenic Granzyme B substrate.

Materials:

-

Recombinant human Granzyme B

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Prepare solutions of Granzyme B and Serpin B9 in Assay Buffer at desired concentrations.

-

Prepare the Granzyme B substrate solution in Assay Buffer according to the manufacturer's instructions.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed concentration of Serpin B9 to each well (excluding negative controls).

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to Serpin B9.

-

Add a fixed concentration of Granzyme B to all wells and incubate for a further period (e.g., 15 minutes) to allow for the interaction between Serpin B9 and Granzyme B.

-

Initiate the enzymatic reaction by adding the Granzyme B substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Data Analysis:

-

Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve.

-

Plot the percentage of Granzyme B inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a suitable dose-response curve.

-

Saturation-Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to confirm direct binding of a small molecule to a protein and to identify the binding epitope of the ligand.[4][9][10][11][12]

Principle:

The experiment involves irradiating the protein with radiofrequency pulses at a frequency where only the protein resonates. This saturation is transferred to the entire protein via spin diffusion. If a small molecule (ligand) binds to the protein, the saturation is further transferred to the ligand protons that are in close proximity to the protein surface. When the ligand dissociates, it carries this "memory" of saturation. By subtracting a spectrum with protein irradiation from a spectrum without, a difference spectrum is obtained which only shows the signals of the binding ligand.

Materials:

-

Purified Serpin B9 protein

-

This compound

-

Deuterated buffer (e.g., PBS in D2O, pH 7.4)

-

NMR spectrometer equipped for STD experiments

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified Serpin B9 in the deuterated buffer to a final concentration of 10-50 µM.

-

Prepare a stock solution of this compound in a suitable deuterated solvent.

-

Prepare the final NMR sample containing Serpin B9 and a 50-100 fold molar excess of this compound.

-

-

NMR Data Acquisition:

-

Acquire a standard 1D 1H NMR spectrum to identify the resonances of the protein and the ligand.

-

Set up the STD-NMR experiment.

-

On-resonance irradiation: Select a frequency in a region where only protein signals are present (e.g., -0.5 to 1.0 ppm for aliphatic protons or >8.5 ppm for aromatic protons).

-

Off-resonance irradiation: Select a frequency far from any protein or ligand signals (e.g., 30-40 ppm).

-

Acquire interleaved on- and off-resonance spectra.

-

-

Data Processing and Analysis:

-

Process the data to obtain the difference spectrum (STD spectrum).

-

The presence of signals in the STD spectrum confirms the binding of this compound to Serpin B9.

-

The relative intensities of the signals in the STD spectrum correspond to the proximity of the respective ligand protons to the protein surface, allowing for the mapping of the binding epitope.

-

References

- 1. anaspec.com [anaspec.com]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ichorlifesciences.com [ichorlifesciences.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recombinant Human SERPINB9/PI-9 Protein (Human Cells, His Tag) - Elabscience® [elabscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

- 9. Saturation transfer difference NMR spectroscopy as a technique to investigate protein-carbohydrate interactions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

Intracellular Targets of Serpin B9-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serpin B9 (Serine Protease Inhibitor, clade B, member 9), also known as Proteinase Inhibitor 9 (PI-9), is an intracellular serpin that plays a critical role in regulating cellular apoptosis and immune responses.[1][2] Its primary function is the inhibition of granzyme B (GzmB), a key effector molecule in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated cell death.[3] By neutralizing GzmB, Serpin B9 protects cells from apoptosis.[3] Overexpression of Serpin B9 has been implicated in tumor immune evasion, making it a compelling target for therapeutic intervention in oncology.[4] Serpin B9-IN-1, also known as BTCA, is a small molecule inhibitor designed to specifically target Serpin B9, thereby restoring the apoptotic potential of GzmB in cancer cells.[5] This technical guide provides an in-depth overview of the intracellular targets of Serpin B9 and the role of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways and experimental workflows.

Intracellular Targets of Serpin B9

The primary intracellular target of Serpin B9 is Granzyme B. Additionally, Serpin B9 has been reported to inhibit Caspase-1.

| Target | Function | Cellular Location |

| Granzyme B (GzmB) | A serine protease that induces apoptosis when released into target cells by cytotoxic lymphocytes.[2] | Cytosol, Nucleus |

| Caspase-1 | An inflammatory caspase involved in the processing and activation of pro-inflammatory cytokines IL-1β and IL-18.[6] | Cytosol |

Quantitative Data for this compound

| Compound | Target | IC50 | Ki | Assay Conditions |

| This compound (BTCA) | Serpin B9 | Not Publicly Available | Not Publicly Available | A biochemical or cell-based assay would be required to determine this value. |

Note: The absence of a publicly available IC50 value necessitates experimental determination. A detailed protocol for this is provided in the subsequent section.

Signaling Pathways and Inhibitor Action

The signaling pathway involving Granzyme B, Serpin B9, and the inhibitor this compound is crucial for understanding the mechanism of action.

Caption: Granzyme B pathway and its inhibition.

Experimental Protocols

Determination of IC50 for this compound (BTCA)

This protocol describes a general method for determining the IC50 value of this compound against Serpin B9 using a fluorogenic Granzyme B activity assay.

Materials:

-

Recombinant human Serpin B9

-

Recombinant human Granzyme B

-

Granzyme B substrate (e.g., Ac-IETD-AFC)

-

This compound (BTCA)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of concentrations for testing.

-

Prepare solutions of recombinant Serpin B9 and Granzyme B in assay buffer at appropriate concentrations. The final concentration of Granzyme B should be in its linear range for the substrate used.

-

-

Assay Setup:

-

In a 96-well plate, add the Serpin B9 solution to each well (except for the no-Serpin B9 control).

-

Add the various dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to Serpin B9.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the Granzyme B solution to all wells.

-

Immediately add the Granzyme B substrate to all wells.

-

-

Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC substrate) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Normalize the data, setting the activity in the absence of inhibitor as 100% and the background (no enzyme) as 0%.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[7]

-

Caption: IC50 determination workflow.

Cell-Based Granzyme B Activity Assay

This protocol is for measuring the intracellular activity of Granzyme B in the presence of a Serpin B9 inhibitor using a commercially available kit.

Materials:

-

Target cells (e.g., a cancer cell line known to express Serpin B9)

-

This compound (BTCA)

-

GranToxiLux kit (or similar) containing a Granzyme B substrate and a cell viability dye

-

Effector cells (e.g., NK cells or activated CTLs)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture target cells to the desired confluency.

-

Treat target cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

-

Co-culture:

-

Label the treated target cells with the viability dye according to the kit instructions.

-

Co-culture the labeled target cells with effector cells at an appropriate effector-to-target ratio.

-

-

Granzyme B Activity Measurement:

-

Add the Granzyme B substrate to the co-culture and incubate for the time specified in the kit protocol.

-

-

Flow Cytometry:

-

Acquire the cells on a flow cytometer.

-

Analyze the data to determine the percentage of target cells that are positive for the cleaved Granzyme B substrate (indicating Granzyme B activity) within the viable target cell population.

-

-

Data Analysis:

-

Compare the Granzyme B activity in inhibitor-treated cells to the vehicle-treated control cells. An increase in Granzyme B activity in the presence of this compound indicates successful inhibition of Serpin B9.

-

Conclusion

Serpin B9 is a key intracellular inhibitor of Granzyme B and, to a lesser extent, Caspase-1, playing a significant role in protecting cells from apoptosis. The small molecule inhibitor, this compound (BTCA), offers a promising strategy to counteract the anti-apoptotic effect of Serpin B9, particularly in the context of cancer immunotherapy. While quantitative data on the inhibitory potency of this compound are not yet publicly available, the experimental protocols provided in this guide offer a clear path for its determination and for assessing its cellular activity. Further research into this compound and similar inhibitors will be crucial for the development of novel therapeutic approaches that enhance the efficacy of immune-mediated cancer cell killing.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. The biological function of Serpinb9 and Serpinb9-based therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SERPINB9 - Wikipedia [en.wikipedia.org]

- 4. Serpin B9 is Highly Expressed in Lung Adenocarcinoma and is Associated with Progression-Free Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reduced serpinB9-mediated caspase-1 inhibition can contribute to autoinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

Serpin B9-IN-1: A Technical Guide to its Effects on Cytotoxic T Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Serpin B9 and the therapeutic potential of its inhibition, with a focus on the investigational molecule Serpin B9-IN-1 (also known as BTCA). Serpin B9, an endogenous intracellular serine protease inhibitor, plays a critical role in the survival and function of cytotoxic T lymphocytes (CTLs) by neutralizing granzyme B, a key effector molecule in cell-mediated cytotoxicity. While this protective mechanism is essential for preventing CTL autolysis, it can be exploited by tumor cells to evade immune destruction. Inhibition of Serpin B9, therefore, represents a promising strategy to enhance the efficacy of cancer immunotherapies. This document summarizes the core biology of the Serpin B9-granzyme B axis, presents available data on the effects of Serpin B9 inhibition on CTLs, and provides detailed protocols for key experimental assays to facilitate further research in this area.

Introduction: The Serpin B9-Granzyme B Axis in Cytotoxic T Lymphocytes

Cytotoxic T lymphocytes are essential components of the adaptive immune system, tasked with the elimination of virally infected and malignant cells. A primary mechanism of CTL-mediated killing is the directed release of cytotoxic granules containing perforin and granzymes at the immunological synapse formed with a target cell. Granzyme B (GzmB), a serine protease, enters the target cell and initiates apoptosis through the cleavage of various substrates, including caspases.[1][2]

To protect themselves from the potent cytotoxic activity of their own GzmB, CTLs express high levels of the serine protease inhibitor Serpin B9 (also known as Proteinase Inhibitor 9, PI-9).[1][3] Serpin B9 is an intracellular serpin that resides in the cytoplasm and nucleus of CTLs, where it acts as a suicide substrate inhibitor of GzmB.[4][5] This interaction forms a stable, inactive complex, thereby neutralizing any GzmB that may leak from cytotoxic granules or be misdirected within the CTL.[5] This self-preservation mechanism is crucial for maintaining a pool of functional CTLs capable of sustained anti-tumor or anti-viral responses.[3]

However, the expression of Serpin B9 is not limited to immune cells. Numerous studies have demonstrated that various tumor types can upregulate Serpin B9 as a mechanism of immune evasion.[6][7][8] By expressing this inhibitor, cancer cells can resist GzmB-mediated apoptosis induced by CTLs and Natural Killer (NK) cells, thereby blunting the efficacy of the host's anti-tumor immune response.[4][9][10] This has led to the development of therapeutic strategies aimed at inhibiting Serpin B9 to sensitize cancer cells to immune-mediated killing.

This compound: A Small Molecule Inhibitor of Serpin B9

This compound, also known by its chemical name BTCA, is a small molecule inhibitor designed to specifically target Serpin B9.[11] By inhibiting Serpin B9, this compound is expected to enhance the cytotoxic potential of CTLs against target cells that express Serpin B9. The primary proposed mechanism of action is the restoration of GzmB-mediated apoptosis in tumor cells that would otherwise be protected by their endogenous Serpin B9 expression.

Mechanism of Action

The binding of this compound to Serpin B9 is intended to prevent the formation of the inhibitory complex between Serpin B9 and GzmB. This allows GzmB released by CTLs to remain active within the target cell, leading to the cleavage of pro-apoptotic substrates and subsequent cell death.

Quantitative Data on the Effects of Serpin B9 Inhibition on Cytotoxic T Lymphocytes

Table 1: Effect of Serpin B9 Inhibition on CTL-Mediated Cytotoxicity

| Experimental System | Target Cells | Method of Serpin B9 Inhibition | Observed Effect on Cytotoxicity | Reference(s) |

| Human CAR T-cells | Diffuse Large B-cell Lymphoma (DLBCL) cell line (OCI-Ly7) | siRNA knockdown of SERPINB9 | Significantly improved tumor cell killing by anti-CD20 CAR T-cells. | [2] |

| Human CAR T-cells | Primary Chronic Lymphocytic Leukemia (CLL) cells | Co-culture with CD20 CAR T-cells | Selection of Serpin B9-high CLL cells, suggesting resistance of these cells to CAR T-cell killing. | [2] |

| Murine CTLs | Melanoma cells (B16) | CRISPR/Cas9 knockout of Serpinb9 | Increased Granzyme B activity and apoptosis in tumor cells. | [5] |

Table 2: Anticipated Effects of this compound on CTL Function

| Parameter | Expected Effect | Rationale |

| CTL Viability | No significant direct impact or potential enhancement | Inhibition of Serpin B9 in target cells should not directly harm CTLs. Enhanced killing of target cells could reduce CTL exhaustion. |

| CTL Proliferation | Potential increase in response to antigen | More efficient clearing of target cells may lead to altered cytokine environments that could influence CTL proliferation. |

| Cytokine Production (e.g., IFN-γ, TNF-α) | Potential modulation | Changes in the dynamics of CTL-target cell interactions could influence the magnitude and kinetics of cytokine release. |

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the effects of Serpin B9 inhibitors, such as this compound, on the function of cytotoxic T lymphocytes.

CTL-Mediated Cytotoxicity Assay

This assay measures the release of radioactive ⁵¹Cr from pre-labeled target cells upon lysis by CTLs.

Materials:

-

Target cells (e.g., a tumor cell line expressing the relevant antigen)

-

Effector CTLs

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sodium chromate (Na₂⁵¹CrO₄)

-

Fetal Bovine Serum (FBS)

-

96-well V-bottom plates

-

Lysis buffer (e.g., 1-2% Triton X-100)

-

Gamma counter

Protocol:

-

Target Cell Labeling:

-

Harvest target cells and wash twice with complete medium.

-

Resuspend 1 x 10⁶ cells in 100 µL of FBS.

-

Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.

-

Wash the labeled cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.

-

Resuspend the cells in complete medium at a concentration of 1 x 10⁵ cells/mL.[1][3]

-

-

Assay Setup:

-

Plate 1 x 10⁴ labeled target cells (100 µL) into each well of a 96-well V-bottom plate.

-

Add effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a volume of 100 µL.

-

For spontaneous release control, add 100 µL of medium instead of effector cells.

-

For maximum release control, add 100 µL of lysis buffer to the target cells.[1][12]

-

-

Incubation and Measurement:

-

Centrifuge the plate at 50 x g for 3 minutes to initiate cell-cell contact.

-

Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Carefully transfer 100 µL of the supernatant from each well to counting tubes.

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.[1][3]

-

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

This method uses fluorescent dyes to distinguish between effector, target, and dead cells.

Materials:

-

Target cells

-

Effector CTLs

-

Cell tracking dyes (e.g., CFSE for target cells)

-

Viability dye (e.g., Propidium Iodide or 7-AAD)

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Labeling:

-

Label target cells with a cell tracking dye like CFSE according to the manufacturer's protocol.

-

Wash the labeled target cells twice.

-

-

Co-culture:

-

Co-culture labeled target cells with effector CTLs at various E:T ratios in a 96-well plate for 4-16 hours.

-

-

Staining and Acquisition:

-

Harvest the cells and transfer to FACS tubes.

-

Add a viability dye (e.g., 7-AAD) to each tube.

-

Acquire events on a flow cytometer.

-

-

Analysis:

-

Gate on the target cell population based on the CFSE fluorescence.

-

Within the target cell gate, determine the percentage of dead cells (positive for the viability dye).

-

Calculate the percentage of specific lysis relative to control wells with no effector cells.

-

CTL Proliferation Assay (CFSE-Based)

This assay measures the proliferation of CTLs by monitoring the dilution of the fluorescent dye CFSE.[13][14]

Materials:

-

CTLs

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Complete medium

-

Stimulating agent (e.g., anti-CD3/CD28 beads or peptide-pulsed antigen-presenting cells)

-

Flow cytometer

Protocol:

-

CTL Labeling:

-

Resuspend CTLs at 1-10 x 10⁶ cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the reaction by adding 5 volumes of ice-cold complete medium.

-

Wash the cells three times with complete medium.

-

-

Cell Culture:

-

Culture the CFSE-labeled CTLs with the appropriate stimulus for 3-5 days.

-

-

Flow Cytometry:

-

Harvest the cells and stain for surface markers if desired.

-

Acquire the cells on a flow cytometer, detecting CFSE fluorescence in the FITC channel.

-

-

Analysis:

-

Analyze the CFSE histogram plot. Each peak of reduced fluorescence intensity represents a cell division.

-

Cytokine Release Assay (ELISA or Multiplex Bead Array)

This assay quantifies the secretion of cytokines (e.g., IFN-γ, TNF-α) by CTLs upon stimulation.[15][16]

Materials:

-

CTLs and target cells

-

Complete medium

-

96-well culture plates

-

ELISA kit or Multiplex Bead Array kit for the cytokines of interest (e.g., Luminex)

-

Plate reader or Luminex instrument

Protocol:

-

Co-culture:

-

Co-culture CTLs with target cells at a suitable E:T ratio in a 96-well plate.

-

Include controls of CTLs and target cells alone.

-

-

Supernatant Collection:

-

After 24-48 hours of incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

Cytokine Quantification:

Conclusion

The inhibition of Serpin B9 presents a compelling therapeutic strategy to overcome a key mechanism of tumor immune evasion and enhance the efficacy of cytotoxic T lymphocyte-mediated cancer therapies. While the specific inhibitor this compound requires further characterization, the foundational knowledge of the Serpin B9-granzyme B axis provides a strong rationale for its development. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the effects of Serpin B9 inhibitors on CTL function and to advance the development of this promising class of immunomodulatory agents. Further studies are warranted to establish the precise quantitative effects of this compound on CTL cytotoxicity, proliferation, and cytokine release, which will be critical for its translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]

- 4. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 5. Direct Tumor Killing and Immunotherapy through Anti-SerpinB9 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Serpin B9 controls tumor cell killing by CAR T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SERPINB9 is commonly amplified and high expression in cancer cells correlates with poor immune checkpoint blockade response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mucosalimmunology.ch [mucosalimmunology.ch]

- 10. Inhibition of Granzyme B by PI-9 protects prostate cancer cells from apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 13. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 14. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review [mdpi.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. abacusdx.com [abacusdx.com]

The Serpin B9/Granzyme B Axis: A Technical Guide to a Critical Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Serpin B9/granzyme B axis represents a critical control point in immune-mediated cell killing. Granzyme B, a serine protease released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is a potent inducer of apoptosis in target cells, playing a vital role in the clearance of virally infected and malignant cells.[1][2][3] However, to prevent self-inflicted damage and maintain immune homeostasis, cytotoxic lymphocytes and other cells express Serpin B9 (also known as Proteinase Inhibitor 9 or PI-9), a highly specific endogenous inhibitor of granzyme B.[1][4] This intricate balance is frequently exploited by cancer cells, which can upregulate Serpin B9 to evade immune destruction, making this axis a compelling target for novel immunotherapeutic strategies.[5][6][7] This technical guide provides an in-depth overview of the Serpin B9/granzyme B axis, including its molecular mechanics, quantitative parameters, key experimental protocols for its investigation, and its role in health and disease.

The Core Mechanism: A Molecular Shield Against Cytotoxicity

The fundamental role of the Serpin B9/granzyme B axis is to regulate the cytotoxic potential of granzyme B.[4] Granzyme B, delivered into target cells via perforin-formed pores, initiates apoptosis through multiple pathways, including the direct activation of caspases (such as caspase-3) and the cleavage of other key cellular substrates.[8][9]

Serpin B9, a member of the serine protease inhibitor (serpin) superfamily, functions as a "suicide" substrate inhibitor.[10] The interaction proceeds through the formation of a covalent complex between Serpin B9 and granzyme B.[10] This process begins with the recognition of the reactive center loop (RCL) of Serpin B9 by granzyme B.[11] Upon cleavage of the RCL, a rapid and dramatic conformational change in the serpin molecule traps and inactivates the protease.[12]

This inhibitory mechanism is crucial for the survival of cytotoxic lymphocytes themselves, as they are protected from their own granzyme B that may leak from cytotoxic granules.[1][13] However, various cancer types have been shown to co-opt this protective mechanism by overexpressing Serpin B9, thereby resisting CTL and NK cell-mediated lysis.[5][14][15]

Quantitative Data